2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde
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Overview
Description
2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that features a biphenyl structure with a vinyl group and an aldehyde group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 2’-Vinyl-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2’-Vinyl-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The vinyl group can participate in addition reactions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
- 2’-Bromo-[1,1’-biphenyl]-2-carbaldehyde
- 2’-Fluoro-[1,1’-biphenyl]-2-carbaldehyde
- 2’-Methoxy-[1,1’-biphenyl]-2-carbaldehyde
Comparison: 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both a vinyl group and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The vinyl group provides additional reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H12O |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-ethenylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c1-2-12-7-3-5-9-14(12)15-10-6-4-8-13(15)11-16/h2-11H,1H2 |
InChI Key |
XBHHMTWEVYUGQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C2=CC=CC=C2C=O |
Origin of Product |
United States |
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